molecular formula C10H10O2 B1447947 2-(3,5-Dimethylphenyl)-2-oxoacetaldehyde CAS No. 150251-25-5

2-(3,5-Dimethylphenyl)-2-oxoacetaldehyde

Cat. No. B1447947
CAS RN: 150251-25-5
M. Wt: 162.18 g/mol
InChI Key: COKLAMNWIKZGIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-(3,5-Dimethylphenyl)-2-oxoacetaldehyde: serves as a precursor in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and dyes. Its reactivity allows for the formation of complex structures like pyrimidinediones and pyridones, which are common in many drugs .

Development of Cyanate Ester Resins

This compound is also instrumental in the development of cyanate ester resins. These resins are used as binders in composites due to their high-temperature resistance and low moisture intake, making them ideal for aerospace and electronics applications .

Mechanism of Action

This typically applies to biologically active compounds and involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

2-(3,5-dimethylphenyl)-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-3-8(2)5-9(4-7)10(12)6-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKLAMNWIKZGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Dimethylphenyl)-2-oxoacetaldehyde
Reactant of Route 2
2-(3,5-Dimethylphenyl)-2-oxoacetaldehyde
Reactant of Route 3
2-(3,5-Dimethylphenyl)-2-oxoacetaldehyde
Reactant of Route 4
2-(3,5-Dimethylphenyl)-2-oxoacetaldehyde
Reactant of Route 5
2-(3,5-Dimethylphenyl)-2-oxoacetaldehyde
Reactant of Route 6
2-(3,5-Dimethylphenyl)-2-oxoacetaldehyde

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